molecular formula C33H52O8 B1665655 Agosterol A CAS No. 213549-32-7

Agosterol A

Cat. No.: B1665655
CAS No.: 213549-32-7
M. Wt: 576.8 g/mol
InChI Key: SUIRSZOPEPPNGJ-JGEDILIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agosterol A is extracted from marine sponge Spongia.

Scientific Research Applications

Reversal of Multidrug Resistance in Cancer Cells

Agosterol A, isolated from a marine sponge, has been found to reverse multidrug resistance (MDR) in human carcinoma cells. It works by directly inhibiting drug efflux through P-glycoprotein (P-gp) and/or the multidrug resistance-associated protein (MRP1), thus enhancing the effectiveness of anticancer drugs like vincristine and colchicine in resistant cells (Aoki et al., 2001). Another study highlighted that this compound binds to the drug-binding sites on P-gp, a key factor in MDR, and its binding characteristics differ from other known P-gp substrates, providing unique insights into the structure and function of P-gp (Mitsuo et al., 2003).

Proteasome Inhibition

This compound, along with other polyhydroxylated sterols isolated from a marine sponge, has been identified as a proteasome inhibitor. It showed strong inhibition of chymotrypsin-like activity of the proteasome, a complex involved in protein degradation, which has implications in cancer therapy (Tsukamoto et al., 2003).

Synthesis and MDR-Modulating Activity

The total synthesis of this compound from ergosterol has been achieved, providing a way to study its structure-activity relationship and develop new drugs based on its molecular framework. This synthesis is key for further pharmacological exploration of this compound as an MDR-modulator (Murakami et al., 2001).

Properties

CAS No.

213549-32-7

Molecular Formula

C33H52O8

Molecular Weight

576.8 g/mol

IUPAC Name

[(3S,4R,5S,6S,9R,10R,11R,13R,14R,17R)-4,6-diacetyloxy-11-hydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C33H52O8/c1-17(2)9-12-25(37)18(3)23-10-11-24-22-15-28(40-20(5)35)30-31(41-21(6)36)27(39-19(4)34)13-14-32(30,7)29(22)26(38)16-33(23,24)8/h15,17-18,23-31,37-38H,9-14,16H2,1-8H3/t18-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+/m0/s1

InChI Key

SUIRSZOPEPPNGJ-JGEDILIOSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3C2=C[C@@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)[C@@H](CCC(C)C)O

SMILES

CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Agosterol A; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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